molecular formula C16H17F3O3 B1358972 cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid CAS No. 736136-62-2

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1358972
CAS No.: 736136-62-2
M. Wt: 314.3 g/mol
InChI Key: RPFUTUFNRZCWPB-UHFFFAOYSA-N
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Description

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C16H17F3O3 and a molecular weight of 314.3 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-trifluoromethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .

Scientific Research Applications

cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-[2-Oxo-2-(2-fluorophenyl)-ethyl]cyclohexane-1-carboxylic acid
  • cis-4-[2-Oxo-2-(2-chlorophenyl)-ethyl]cyclohexane-1-carboxylic acid
  • cis-4-[2-Oxo-2-(2-bromophenyl)-ethyl]cyclohexane-1-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity and biological activity, making it unique in its applications and effects .

Properties

IUPAC Name

4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-4-2-1-3-12(13)14(20)9-10-5-7-11(8-6-10)15(21)22/h1-4,10-11H,5-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUTUFNRZCWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142048
Record name trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-62-2
Record name trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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